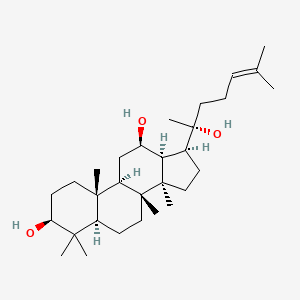
20(R)-Protopanaxadiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Protopanaxadiol is an organic compound that belongs to the class of dammarane-type tetracyclic triterpene sapogenins. It is an aglycone of ginsenosides, which are steroid glycosides found in ginseng (Panax ginseng) and notoginseng (Panax pseudoginseng). Protopanaxadiol is known for its various pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Protopanaxadiol can be synthesized through various methods, including chemical synthesis and biotransformation. One common method involves the use of β-glycosidases from Dictyoglomus turgidum and Caldicellulosiruptor bescii to convert protopanaxadiol-type ginsenosides to protopanaxadiol . Another method involves the use of metabolically engineered Saccharomyces cerevisiae, which can produce protopanaxadiol from sugarcane molasses .
Industrial Production Methods: Industrial production of protopanaxadiol often involves the use of genetically engineered yeast strains. For example, Saccharomyces cerevisiae can be engineered to enhance the production of protopanaxadiol by manipulating peroxisome proliferation and optimizing metabolic pathways . This method allows for high-yield production of protopanaxadiol, making it suitable for large-scale industrial applications.
Chemical Reactions Analysis
Types of Reactions: Protopanaxadiol undergoes various chemical reactions, including oxidation, reduction, and substitution. It can also undergo biotransformation reactions such as deglycosylation, epimerization, and dehydration .
Common Reagents and Conditions: Common reagents used in the chemical reactions of protopanaxadiol include β-glycosidases, oxidizing agents, and reducing agents. The conditions for these reactions vary depending on the desired product. For example, the conversion of protopanaxadiol-type ginsenosides to protopanaxadiol using β-glycosidases typically occurs at specific pH levels and temperatures .
Major Products Formed: The major products formed from the chemical reactions of protopanaxadiol include various ginsenosides and their derivatives. These products have diverse pharmacological activities and are used in various scientific research applications .
Scientific Research Applications
Protopanaxadiol has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of various ginsenosides. In biology, it is studied for its effects on cellular processes and signaling pathways. In medicine, protopanaxadiol is investigated for its potential therapeutic effects, including its anticancer, anti-inflammatory, and neuroprotective properties . In industry, it is used in the production of health supplements and pharmaceuticals .
Mechanism of Action
Protopanaxadiol exerts its effects through various molecular targets and pathways. It has been shown to bind to glucocorticoid and estrogen receptors in endothelial cells, leading to an increase in intracellular calcium ion concentration . Additionally, protopanaxadiol can regulate the PTX3/MAPK/ERK1/2 signaling pathway, which is involved in the proliferation of mesangial cells and the improvement of lupus nephritis . These mechanisms contribute to its diverse pharmacological activities.
Comparison with Similar Compounds
Protopanaxadiol is often compared with other similar compounds, such as protopanaxatriol. Both compounds are dammarane-type saponins found in ginseng, but they differ in their chemical structures and pharmacological properties. Protopanaxadiol has been found to have stronger anticancer and anti-inflammatory effects compared to protopanaxatriol . Other similar compounds include various ginsenosides, such as Rb1, Rc, Rb2, and Rd, which belong to the protopanaxadiol-type ginsenosides .
Properties
Molecular Formula |
C30H52O3 |
|---|---|
Molecular Weight |
460.7 g/mol |
IUPAC Name |
(3S,5R,8R,9R,10R,12R,13S,14R,17S)-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol |
InChI |
InChI=1S/C30H52O3/c1-19(2)10-9-14-30(8,33)20-11-16-29(7)25(20)21(31)18-23-27(5)15-13-24(32)26(3,4)22(27)12-17-28(23,29)6/h10,20-25,31-33H,9,11-18H2,1-8H3/t20-,21+,22-,23+,24-,25+,27-,28+,29+,30+/m0/s1 |
InChI Key |
PYXFVCFISTUSOO-ROUWMTJPSA-N |
Isomeric SMILES |
CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)O)C)O)C |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















